

Comparative Analysis of ^1H and ^{13}C NMR Spectral Data

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Compound of Interest

Compound Name: 3,5-Dichlorothiophenol

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The substitution pattern of the chlorine atoms on the thiophenol ring profoundly influences the chemical environment of the hydrogen and carbon atoms. These differences manifest as unique chemical shifts (δ) and splitting patterns in their respective ^1H and ^{13}C NMR spectra. The following tables summarize the predicted and observed spectral data for the dichlorothiophenol isomers.

Table 1: ^1H NMR Spectral Data of Dichlorothiophenol Isomers

Compound	Proton	Predicted Chemical Shift (δ , ppm)	Predicted Splitting Pattern
3,5-Dichlorothiophenol	H-2, H-6	~7.2 - 7.3	Doublet (d)
	H-4	~7.1 - 7.2	
	SH	~3.5 - 4.0	
2,4-Dichlorothiophenol	H-3	~7.3 - 7.4	Doublet (d)
	H-5	~7.1 - 7.2	
	H-6	~7.4 - 7.5	
	SH	~3.6 - 4.1	
3,4-Dichlorothiophenol	H-2	~7.3 - 7.4	Doublet (d)
	H-5	~7.2 - 7.3	
	H-6	~7.0 - 7.1	
	SH	~3.5 - 4.0	

Note: Predicted chemical shifts are based on analogous compounds and may vary based on solvent and concentration.

Table 2: ^{13}C NMR Spectral Data of Dichlorothiophenol Isomers

Compound	Carbon	Predicted Chemical Shift (δ , ppm)
3,5-Dichlorothiophenol	C-1 (C-S)	~130 - 132
	C-2, C-6	
	C-3, C-5 (C-Cl)	
	C-4	
2,4-Dichlorothiophenol	C-1 (C-S)	~131 - 133
	C-2 (C-Cl)	
	C-3	
	C-4 (C-Cl)	
	C-5	
	C-6	
3,4-Dichlorothiophenol	C-1 (C-S)	~132 - 134
	C-2	
	C-3 (C-Cl)	
	C-4 (C-Cl)	
	C-5	
	C-6	

Note: ^{13}C NMR spectra are typically acquired with proton decoupling, resulting in singlet signals for each unique carbon environment.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ^1H and ^{13}C NMR spectra of dichlorothiophenol isomers.

Sample Preparation

- **Dissolution:** Dissolve approximately 10-20 mg of the dichlorothiophenol isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Transfer:** Carefully transfer the solution into a clean, dry 5 mm NMR tube.

1H NMR Spectrum Acquisition

- **Spectrometer:** A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- **Pulse Sequence:** A standard single-pulse experiment is generally sufficient.
- **Acquisition Parameters:**
 - **Spectral Width:** 0-12 ppm
 - **Acquisition Time:** 2-4 seconds
 - **Relaxation Delay:** 1-5 seconds
 - **Number of Scans:** 8-16 scans are typically adequate.
- **Processing:** The acquired Free Induction Decay (FID) should be processed with Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

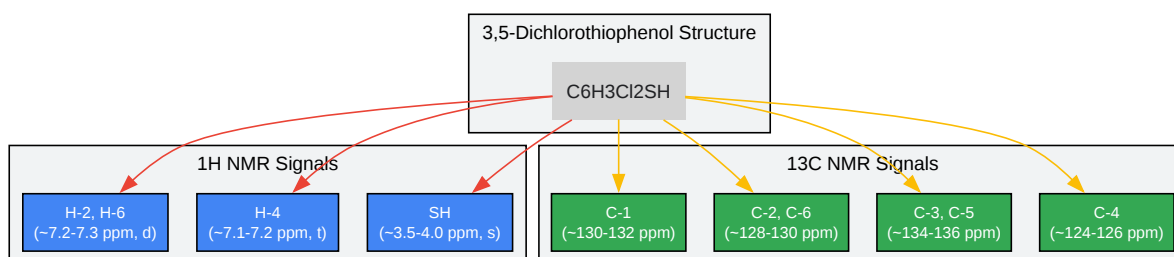
13C NMR Spectrum Acquisition

- **Spectrometer:** A 100 MHz or higher field NMR spectrometer is recommended.
- **Pulse Sequence:** A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each carbon.
- **Acquisition Parameters:**
 - **Spectral Width:** 0-160 ppm

- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: A higher number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of ^{13}C .
- Processing: Similar to ^1H NMR, the FID is processed using Fourier transformation, phase correction, and baseline correction.

Visualization of NMR Signal Relationships

The following diagram illustrates the logical relationship between the structure of **3,5-dichlorothiophenol** and its expected NMR signals.



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Caption: Structure-Spectra Correlation for **3,5-Dichlorothiophenol**.

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